molecular formula C12H11BrF3N3O B13667409 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 2089315-12-6

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B13667409
CAS No.: 2089315-12-6
M. Wt: 350.13 g/mol
InChI Key: GBHAHEGNYDMVCJ-UHFFFAOYSA-N
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Description

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine: is a complex organic compound with a unique structure that combines a pyrazolo[4,3-b]pyridine core with a bromine atom, a tetrahydro-2H-pyran-2-yl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazolo[4,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[4,3-b]pyridine ring system.

    Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Attachment of the Tetrahydro-2H-pyran-2-yl Group: This step involves the reaction of the pyrazolo[4,3-b]pyridine derivative with tetrahydro-2H-pyran-2-yl chloride in the presence of a base like potassium carbonate.

    Introduction of the Trifluoromethyl Group: This can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or Ruppert-Prakash reagent (TMSCF3) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Bromination: NBS in dichloromethane.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Coupling: Palladium catalysts in the presence of appropriate ligands and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would yield biaryl or similar structures.

Scientific Research Applications

Biology: : It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: : The compound is investigated for its potential as a drug candidate due to its unique structure and potential biological activities.

Industry: : It is used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrrolo[2,3-c]pyridine
  • 4-Bromo-1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidine

Comparison

  • Structural Differences : The position of the tetrahydro-2H-pyran group and the presence of different substituents can significantly affect the compound’s properties and reactivity.
  • Unique Features : The trifluoromethyl group in 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine imparts unique electronic and steric properties, making it distinct from similar compounds.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2089315-12-6

Molecular Formula

C12H11BrF3N3O

Molecular Weight

350.13 g/mol

IUPAC Name

3-bromo-1-(oxan-2-yl)-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C12H11BrF3N3O/c13-11-10-8(5-7(6-17-10)12(14,15)16)19(18-11)9-3-1-2-4-20-9/h5-6,9H,1-4H2

InChI Key

GBHAHEGNYDMVCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=N2)Br)N=CC(=C3)C(F)(F)F

Origin of Product

United States

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